Hsd17B13-IN-81: A Chemical Probe for Interrogating HSD17B13 Function
Hsd17B13-IN-81: A Chemical Probe for Interrogating HSD17B13 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of these diseases. This has spurred the development of small molecule inhibitors to probe the function of the HSD17B13 enzyme and to evaluate its potential as a drug target. This technical guide focuses on Hsd17B13-IN-81, a chemical probe for HSD17B13, and provides a comprehensive overview of its properties and the methodologies to assess its function.
While publicly available data on Hsd17B13-IN-81 is limited, this guide will present the known information. To fulfill the need for a detailed technical resource, we will also leverage data from the well-characterized HSD17B13 chemical probe, BI-3231, as a representative example for in-depth experimental protocols and data analysis.
Hsd17B13-IN-81: A Potent Inhibitor of HSD17B13
Hsd17B13-IN-81, also known as Compound 154, has been identified as an inhibitor of HSD17B13. It is commercially available for research purposes and serves as a tool to investigate the biological roles of HSD17B13.
Quantitative Data for Hsd17B13-IN-81
The publicly available data for Hsd17B13-IN-81 is summarized in the table below.
| Parameter | Value | Substrate | Source |
| IC50 | ≤ 0.1 μM | Estradiol | [1][2][3][4] |
| CAS Number | 2770247-45-3 | N/A | [2] |
BI-3231: A Well-Characterized Chemical Probe for HSD17B13
Due to the limited public data for Hsd17B13-IN-81, this guide will utilize the extensively profiled inhibitor BI-3231 to provide detailed insights into the characterization of a potent and selective HSD17B13 chemical probe. BI-3231 is a valuable tool for open science to help elucidate the pharmacology of HSD17B13.[5][6]
In Vitro Profile of BI-3231
| Parameter | Human HSD17B13 | Murine HSD17B13 | Human HSD17B11 | Source |
| IC50 | 1 nM | 13 nM | >10,000 nM | [7] |
| Ki | 0.7 ± 0.2 nM | Not Reported | Not Reported | |
| Cellular IC50 (HEK293) | 11 ± 5 nM | Not Reported | Not Reported |
Pharmacokinetic Properties of BI-3231 in Mice
| Route | Dose | T1/2 | Cmax | AUC | Oral Bioavailability | Source |
| Intravenous | 5 µmol/kg | Not Reported | Not Reported | Not Reported | N/A | |
| Oral | 50 µmol/kg | Not Reported | Not Reported | Not Reported | 10% | |
| Subcutaneous | 80 µmol/kg | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathway of HSD17B13 in Liver Disease
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[8] Its enzymatic activity, which includes the conversion of retinol to retinaldehyde, is implicated in the pathogenesis of NAFLD.[9] Inhibition of HSD17B13 is being explored as a therapeutic strategy to mitigate liver injury.
Caption: Simplified signaling pathway of HSD17B13 in liver fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of HSD17B13 inhibitors. The following protocols are based on established methods used for the characterization of chemical probes like BI-3231.
HSD17B13 Enzymatic Assay (RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the conversion of a substrate to its product.
Materials:
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Recombinant human HSD17B13 protein
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Substrate: Estradiol or Retinol
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Cofactor: NAD+
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Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA)
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Hsd17B13-IN-81 or other test compounds
-
384-well microplates
-
RapidFire Mass Spectrometry system
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Hsd17B13-IN-81) in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Prepare a reaction mixture containing the assay buffer, NAD+, and estradiol.
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Initiate the reaction by adding the recombinant HSD17B13 enzyme to the wells.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of product formed.
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Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Target Engagement Assay
This assay determines the potency of the inhibitor in a cellular context.
Materials:
-
HEK293 cells overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
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Substrate (e.g., Estradiol)
-
Hsd17B13-IN-81 or other test compounds
-
Lysis buffer
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Analytical system for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified pre-incubation time (e.g., 1 hour).
-
Add the substrate (estradiol) to the cell culture medium and incubate for a defined period (e.g., 4 hours).
-
Remove the medium and wash the cells with PBS.
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Lyse the cells and collect the lysate.
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Quantify the product in the cell lysate using a suitable analytical method like LC-MS/MS.
-
Determine the cellular IC50 value from the dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
Materials:
-
Male C57BL/6 mice
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Hsd17B13-IN-81 or other test compounds formulated for intravenous, oral, and subcutaneous administration.
-
Blood collection supplies (e.g., heparinized capillaries)
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Centrifuge
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Analytical instrument for drug quantification in plasma and tissues (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound to different groups of mice via intravenous, oral, and subcutaneous routes at a defined dose.
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
At the end of the study, collect relevant tissues (e.g., liver).
-
Extract the drug from plasma and tissue homogenates.
-
Quantify the concentration of the test compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.
Experimental Workflow for Chemical Probe Validation
The validation of a chemical probe involves a series of experiments to establish its potency, selectivity, and utility in a biological system.
Caption: A logical workflow for the validation of an HSD17B13 chemical probe.
Conclusion
Hsd17B13-IN-81 is a valuable tool for researchers investigating the role of HSD17B13 in health and disease. While detailed public information on this specific compound is emerging, the comprehensive characterization of probes like BI-3231 provides a clear roadmap for the rigorous evaluation of HSD17B13 inhibitors. The experimental protocols and workflows outlined in this guide offer a robust framework for scientists to assess the utility of Hsd17B13-IN-81 and other novel inhibitors in dissecting the function of HSD17B13 and advancing the development of new therapeutics for chronic liver diseases.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
